molecular formula C15H14Br2N2O4 B11533202 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11533202
M. Wt: 446.09 g/mol
InChI Key: CRMXHADIFSRRED-CNHKJKLMSA-N
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Description

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, methoxy, and furan groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2,6-dibromo-4-methoxyphenol and 5-methylfuran-2-carbaldehyde. The reaction conditions usually require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazide linkage. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction .

Chemical Reactions Analysis

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its binding affinity to enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, the furan group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding specificity .

Comparison with Similar Compounds

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C15H14Br2N2O4

Molecular Weight

446.09 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H14Br2N2O4/c1-9-3-4-10(23-9)7-18-19-14(20)8-22-15-12(16)5-11(21-2)6-13(15)17/h3-7H,8H2,1-2H3,(H,19,20)/b18-7+

InChI Key

CRMXHADIFSRRED-CNHKJKLMSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br

Origin of Product

United States

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